1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene
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Overview
Description
1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring, making it a highly functionalized aromatic compound.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and trifluoromethylthiolation reactions. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by nitration to introduce the nitro group. The trifluoromethylthio group is then introduced using a trifluoromethylthiolating agent under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-Bromo-3-nitrobenzene: Lacks the fluorine and trifluoromethylthio groups, making it less versatile in chemical reactions.
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: Contains multiple fluorine atoms but lacks the nitro group, affecting its reactivity and applications.
1-Bromo-4-nitrobenzene: Similar in structure but lacks the fluorine and trifluoromethylthio groups, limiting its use in specific research applications.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H2BrF4NO2S |
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Molecular Weight |
320.06 g/mol |
IUPAC Name |
2-bromo-3-fluoro-1-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-5-3(13(14)15)1-2-4(6(5)9)16-7(10,11)12/h1-2H |
InChI Key |
ADHNMQMWSNBTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)SC(F)(F)F |
Origin of Product |
United States |
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